molecular formula C8H4N2O B12334351 Benzo[d]oxazole-6-carbonitrile

Benzo[d]oxazole-6-carbonitrile

Cat. No.: B12334351
M. Wt: 144.13 g/mol
InChI Key: CTOVTDJQPCCCNO-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-6-carbonitrile is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a nitrile group at the 6th position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Benzo[d]oxazole-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[d]oxazole-6-carbonitrile involves its interaction with various molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of enzymes such as glycogen synthase kinase (GSK-3β) and nuclear factor-κB (NF-κB), which are involved in inflammatory and apoptotic processes . These interactions can lead to the modulation of cellular signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]oxazole-6-carbonitrile is unique due to the presence of the nitrile group at the 6th position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for the formation of a wide range of derivatives with diverse pharmacological properties .

Properties

Molecular Formula

C8H4N2O

Molecular Weight

144.13 g/mol

IUPAC Name

1,3-benzoxazole-6-carbonitrile

InChI

InChI=1S/C8H4N2O/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H

InChI Key

CTOVTDJQPCCCNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC=N2

Origin of Product

United States

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